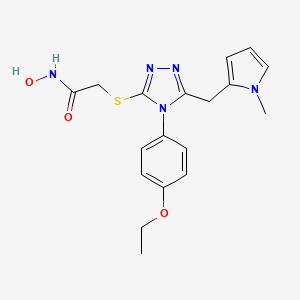

![molecular formula C18H15F3N2O2S B2834364 N-benzyl-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide CAS No. 302552-53-0](/img/structure/B2834364.png)

N-benzyl-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

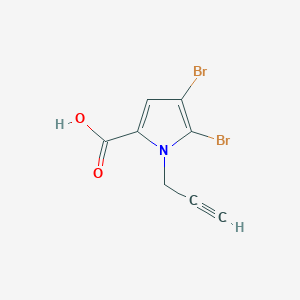

“N-benzyl-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide” is a complex organic compound. It contains a benzothiazine ring, which is a type of heterocyclic compound (a ring structure that contains atoms of at least two different elements). This compound also contains a trifluoromethyl group (-CF3), which is often used in medicinal chemistry due to its bioactivity .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzothiazine ring and the introduction of the trifluoromethyl group. One possible method for introducing a trifluoromethyl group involves the use of a reagent like trifluoroacetic acid .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the trifluoromethyl group is known to increase the lipophilicity of a compound, which could affect its solubility and permeability .Wissenschaftliche Forschungsanwendungen

Biochemical Pathways and Enzyme Interactions

N-benzyl-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide plays a critical role in various biochemical pathways and enzyme interactions. Research highlights its significance in the following aspects:

Carbonic Anhydrase Inhibitor for Acute Mountain Sickness : Benzolamide, a derivative, acts as a carbonic anhydrase inhibitor, showing efficacy in reducing acute mountain sickness by improving oxygenation and reducing symptoms without crossing the blood-brain barrier as prominently as acetazolamide. It achieves this by retaining strong renal action, which engenders metabolic acidosis and stimulates ventilation at high altitudes (Collier et al., 2016).

Stereoselective Intestinal Transport : The compound's enantiomers demonstrate stereoselective absorption in intestinal transport, particularly in the treatment of psoriasis. This specificity is crucial in optimizing the therapeutic efficacy and reducing adverse effects (Menter et al., 2012).

Dopamine Receptor Agonist : Pramipexole, structurally related to the compound in discussion, binds selectively with high affinity to dopamine D2-like receptors, primarily affecting dopamine D3 receptors. It's distinct from ergot dopamine receptor agonists used in Parkinson's disease treatment by virtue of its receptor selectivity and efficacy (Piercey et al., 1996).

Metabolic Pathway Modulation in Acetaminophen Hepatotoxicity : this compound is implicated in modulating metabolic pathways, notably in acetaminophen hepatotoxicity. The modulation of thiol modifications, especially in mitochondrial proteins, plays a pivotal role in the pathophysiology and toxicity mechanisms (Andringa et al., 2008).

Drug Metabolism and Pharmacokinetics

The compound demonstrates crucial pharmacokinetic properties and interactions in drug metabolism:

Trypanosomicide Pharmacokinetics : The pharmacokinetics of benznidazole, related to the compound, shows consistent plasma level maxima and minima during multiple-dose treatment for Chagas disease, indicating its suitability for repeated dose schedules (Raaflaub, 1980).

Angiotensin-Converting Enzyme Inhibitor Bioavailability : MDL 100,240, structurally similar, acts as a dual inhibitor of angiotensin-converting enzyme and neutral endopeptidase, showing good bioavailability and minimal drug accumulation over multiple dosages. This property is vital for chronic treatments like hypertension and heart failure (Rousso et al., 2000).

Eigenschaften

IUPAC Name |

N-benzyl-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N2O2S/c19-18(20,21)12-6-7-14-13(8-12)23-17(25)15(26-14)9-16(24)22-10-11-4-2-1-3-5-11/h1-8,15H,9-10H2,(H,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRNKLBMXVNPUGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2834283.png)

![N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanesulfonamide](/img/structure/B2834286.png)

![3-[1-(2-Cyclopentylacetyl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2834288.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(p-tolylthio)propanamide](/img/structure/B2834293.png)

![1-(4-fluorophenyl)-4-methyl-6-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2834300.png)

![5-({1-[(Tert-butoxy)carbonyl]piperidin-2-yl}methyl)-1,2-oxazole-3-carboxylic acid](/img/structure/B2834302.png)

![N-Methyl-N-[(2-methylphenyl)methyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2834303.png)